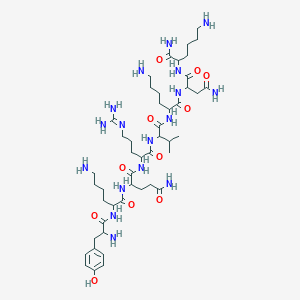
160040-04-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The HPV16-E711-20 epitope is a well-known HLA-A*0201-restricted human cytotoxic T lymphocyte (CTL) epitope of the HPV16 E7 protein. It shows high-affinity binding to HLA-A2 in vitro . This epitope may be a good candidate for the development of an effective peptide-based antitumor vaccine .
Molecular Structure Analysis
The molecular formula of the HPV16-E711-20 epitope is C53H83N11O19S . The IUPAC name and the sequence of the epitope are quite complex, indicating a large and intricate molecular structure .Physical And Chemical Properties Analysis
The HPV16-E711-20 epitope has a molecular weight of 1210.35 . It is soluble in DMSO . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Impact on Society and Policy
- Technological advancements, including those in scientific research, significantly shape our lives. However, public trust in science is often ambivalent, particularly regarding technologies that challenge or modify nature, such as genetically modified crops or stem cell research. This has led policymakers to focus on the ethical, legal, and social aspects of scientific research and technological developments, especially in new areas like genomics, synthetic biology, and nanotechnology. The research process offers an overlooked opportunity to address these societal concerns (Schuurbiers & Fisher, 2009).
The Value of Scientific Research
- Scientific research explores the universe's mysteries and living things, creating applications and technologies that benefit humanity and generate wealth. The value of science, in terms of economic prosperity and quality of life improvement, is a significant theme. This theme was evident in the 2013 AAAS Annual Meeting, emphasizing the "Beauty and Benefits of Science" (Press, 2013).
Innovation in Scientific Research
- The development of novel materials, exemplified in the evolution of the electronics industry, demonstrates the interplay between scientific discovery and technological development. Discoveries in semiconducting materials have propelled technology from vacuum tubes to modern chips. This evolution underscores the role of scientific research in fostering technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).
Enhancing Scientific Computing
- Large-scale data analysis in scientific research, especially using distributed computing infrastructures, has become increasingly crucial. Scientific computing aims to construct mathematical models and numerical solution techniques for problems in science and engineering. Integrated portals, like the P-Grade, facilitate solving large-scale linear systems and offer interfaces for parallel decision-making algorithms, emphasizing the role of computing in advancing scientific research (Astsatryan et al., 2013).
Data Management in Scientific Research
- The data practices of researchers, particularly data sharing, are crucial in the scientific method, allowing for verification and extension of results. However, challenges exist, including insufficient time and funding, impacting the processes of data management and sharing. This highlights the importance of organizational support in both short and long-term data management for scientific research (Tenopir et al., 2011).
Enhancing Collaborative Science
- Hackathons offer a way to enhance collaborative science, enabling peer review before publication, cross-validating study designs, and driving reproducibility. This approach can bridge traditional divides between data generators and bioinformaticians, fostering more agile and structured collaborations in scientific research (Ghouila et al., 2018).
Public Perception of Scientific Research
- Surveys in the US indicate that while civic scientific literacy is low, there is a strong belief in the value of scientific research for economic prosperity and quality of life. This reflects the public's reconciliation of differing perceptions about science, despite concerns about the pace of change and the relationship between science and faith (Miller, 2004).
Mechanism of Action
properties
CAS RN |
160040-04-0 |
|---|---|
Product Name |
160040-04-0 |
Molecular Formula |
C₅₃H₈₃N₁₁O₁₉S |
Molecular Weight |
1210.35 |
sequence |
One Letter Code: YMLDLQPETT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






